4-(4-bromothiophene-2-carbonyl)-7-phenyl-1,4-thiazepane
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Overview
Description
4-(4-bromothiophene-2-carbonyl)-7-phenyl-1,4-thiazepane is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromothiophene-2-carbonyl)-7-phenyl-1,4-thiazepane typically involves the reaction of 4-bromothiophene-2-carbonyl chloride with 7-phenyl-1,4-thiazepane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromothiophene-2-carbonyl)-7-phenyl-1,4-thiazepane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted thiophene derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols or amines.
Scientific Research Applications
4-(4-bromothiophene-2-carbonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(4-bromothiophene-2-carbonyl)-7-phenyl-1,4-thiazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the thiophene and thiazepane rings can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-bromothiophene-2-carbonyl chloride: A precursor used in the synthesis of 4-(4-bromothiophene-2-carbonyl)-7-phenyl-1,4-thiazepane.
7-phenyl-1,4-thiazepane: Another precursor used in the synthesis.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of the thiophene and thiazepane rings in its structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS2/c17-13-10-15(21-11-13)16(19)18-7-6-14(20-9-8-18)12-4-2-1-3-5-12/h1-5,10-11,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIWRZTXAVOLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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